Ethyl 4-chloroquinoline-5-carboxylate

Description

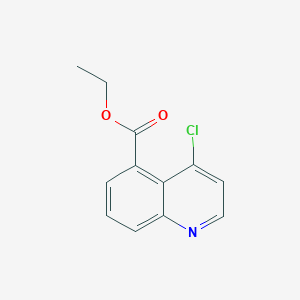

Ethyl 4-chloroquinoline-5-carboxylate is a quinoline derivative characterized by a chlorine atom at the 4-position and an ethyl ester group at the 5-position of the quinoline ring. Quinoline derivatives are often studied for their biological activity, including antimicrobial and anticancer properties .

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 4-chloroquinoline-5-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3 |

InChI Key |

NJYFGIBYRCWHGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroquinoline-5-carboxylate typically involves the Friedländer condensation reaction. This method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid . The reaction is carried out at room temperature in various solvents like methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Using agents like cobalt oxide or titanium dioxide under mild conditions.

Reduction: Employing hydrogenation catalysts such as palladium on carbon.

Substitution: Utilizing reagents like alkyl Grignard reagents for cross-coupling reactions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloroquinoline-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position : The placement of chlorine (e.g., 4-Cl vs. 2-Cl) significantly alters electronic distribution. For example, 4-chloro derivatives exhibit stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic aromatic substitution compared to 2-chloro isomers .

- Functional Groups: Nitro (NO₂): Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s nitro group increases electrophilicity, making it a candidate for catalytic hydrogenation to amines . Bromo (Br): Brominated analogs like ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate may serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.